PBIT
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PBIT típicamente implica la reacción de 2-aminobencenotionol con cloruro de 4-metilbenzoílo en condiciones básicas para formar el intermedio 2-(4-metilfenil)-1,2-benzisotiazol-3(2H)-ona. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente orgánico como diclorometano o tolueno. La mezcla de reacción se calienta luego a reflujo durante varias horas para garantizar la conversión completa de los materiales de partida .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto final se purifica utilizando técnicas como recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
PBIT sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar sulfoxidos o sulfonas bajo la influencia de agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: La reducción de this compound puede llevar a la formación de los correspondientes derivados de tiol o amina utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético y diclorometano.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, etanol y tetrahidrofurano.
Sustitución: Aminas, alcoholes, hidróxido de sodio y solventes orgánicos como diclorometano o tolueno.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiol y amina.
Sustitución: Varios derivados de benzisotiazolona sustituidos.
Aplicaciones Científicas De Investigación
PBIT tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se emplea en estudios que involucran la inhibición de enzimas, particularmente desmetilasas de histonas, para comprender la regulación epigenética.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inhibir la proliferación de células cancerosas que sobreexpresan JARID1B.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
PBIT ejerce sus efectos al inhibir específicamente las enzimas Jumonji AT-rich Interactive Domain 1 (JARID1). Estas enzimas son responsables de la desmetilación de la lisina 4 de la histona H3 (H3K4), una marca epigenética clave asociada con la transcripción activa. Al inhibir JARID1B, JARID1A y JARID1C, this compound previene la eliminación de la marca H3K4me3, lo que lleva a la supresión de la expresión génica y la inhibición de la proliferación celular. Este mecanismo es particularmente efectivo en células cancerosas que sobreexpresan JARID1B .
Comparación Con Compuestos Similares
PBIT es único en su especificidad para las enzimas JARID1 en comparación con otros inhibidores de desmetilasas de histonas. Compuestos similares incluyen:
GSK2879552: Un inhibidor de la desmetilasa 1 específica de lisina (LSD1) con potencial actividad antineoplásica.
KDM5A-IN-1: Un potente e inhibidor selectivo de la pan-histidina lisina desmetilasa 5 (KDM5), que inhibe KDM5A, KDM5B y KDM5C.
CPI-455: Un inhibidor específico de KDM5.
GSK-J1: Un inhibidor efectivo de las H3K27me3/me2-desmetilasas JMJD3/KDM6B y UTX/KDM6A
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMYBAZKJBJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359056 | |
Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17433179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2514-30-9 | |
Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PBIT?
A1: this compound is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []
Q2: How does this compound interact with JARID1B?
A2: this compound inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []
Q3: What are the downstream effects of JARID1B inhibition by this compound?
A3: Inhibition of JARID1B by this compound can lead to several downstream effects, including:
- Reduced proliferation of cancer cells: this compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
- Induction of cellular senescence: this compound can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
- Inhibition of tumor growth: In vivo studies have shown that this compound can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]
Q4: Does this compound interact with other targets besides JARID1 family members?
A4: Research suggests this compound might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]
Q5: Are there any other pathways affected by this compound treatment?
A5: Studies indicate this compound might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H11NOS, and its molecular weight is 241.31 g/mol.
Q7: How does modifying the this compound structure affect its activity?
A7: Replacing the sulfur atom in this compound with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]
Q8: What types of in vitro assays have been used to study this compound?
A8: Researchers have employed various in vitro assays to investigate this compound's effects, including:
- Proliferation assays: These assess this compound's impact on cancer cell growth and viability. [, , ]
- Cell cycle analysis: These determine if this compound induces cell cycle arrest in specific phases. []
- Apoptosis assays: These measure this compound's ability to trigger programmed cell death in cancer cells. []
- Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]
Q9: What have in vivo studies revealed about this compound's efficacy?
A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate this compound's chemopreventive potential. Results indicate this compound can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]
Q10: Has this compound been tested in clinical trials?
A10: Currently, no published data from clinical trials involving this compound are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.
Q11: What analytical techniques are used to characterize and quantify this compound?
A11: Common analytical techniques used for this compound characterization and quantification include:
- High-performance liquid chromatography (HPLC): This method separates this compound from other compounds in a mixture. [, ]
- Fluorescence detection (FLD): this compound derivatives can be detected with high sensitivity using fluorescence. [, ]
- Mass spectrometry (MS): This technique helps identify and confirm the structure of this compound and its derivatives. [, ]
Q12: What is known about the safety and toxicity of this compound?
A12: While this compound has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.
Q13: What are the future directions for this compound research?
A13: Future research on this compound could focus on:
- Optimizing its structure: Developing more potent and selective analogs of this compound with improved pharmacokinetic properties. [, ]
- Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which this compound exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.